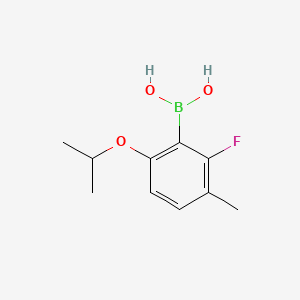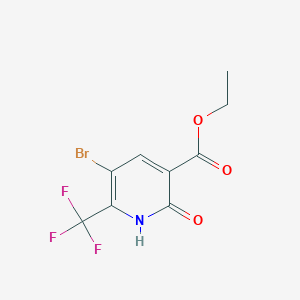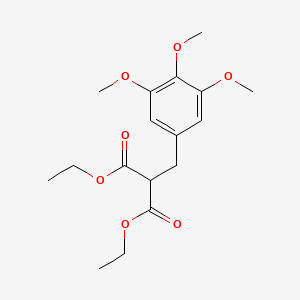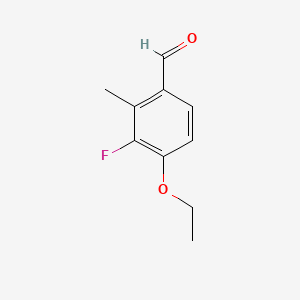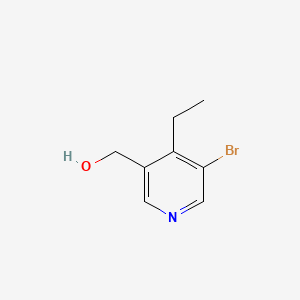
(5-Bromo-4-ethylpyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-4-ethylpyridin-3-yl)methanol is an organic compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and features a bromine atom at the 5-position, an ethyl group at the 4-position, and a hydroxymethyl group at the 3-position of the pyridine ring.
Métodos De Preparación
The synthesis of (5-Bromo-4-ethylpyridin-3-yl)methanol typically involves the bromination of 4-ethylpyridine followed by a hydroxymethylation reaction. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The hydroxymethylation is usually achieved through a reaction with formaldehyde under basic conditions .
Análisis De Reacciones Químicas
(5-Bromo-4-ethylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Aplicaciones Científicas De Investigación
(5-Bromo-4-ethylpyridin-3-yl)methanol is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mecanismo De Acción
The mechanism of action of (5-Bromo-4-ethylpyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxymethyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system under study .
Comparación Con Compuestos Similares
(5-Bromo-4-ethylpyridin-3-yl)methanol can be compared with other similar compounds, such as:
(5-Bromo-4-methylpyridin-3-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(5-Bromo-4-ethylpyridin-3-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
(5-Chloro-4-ethylpyridin-3-yl)methanol: Similar structure but with a chlorine atom instead of a bromine atom.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the variations in their substituents .
Propiedades
Fórmula molecular |
C8H10BrNO |
|---|---|
Peso molecular |
216.07 g/mol |
Nombre IUPAC |
(5-bromo-4-ethylpyridin-3-yl)methanol |
InChI |
InChI=1S/C8H10BrNO/c1-2-7-6(5-11)3-10-4-8(7)9/h3-4,11H,2,5H2,1H3 |
Clave InChI |
CSSHONQRUWSBEN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=NC=C1CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(1R)-1-Phenylethyl]oxetan-3-amine hydrochloride](/img/structure/B14022717.png)
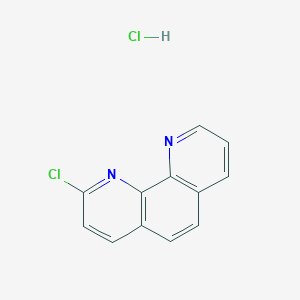
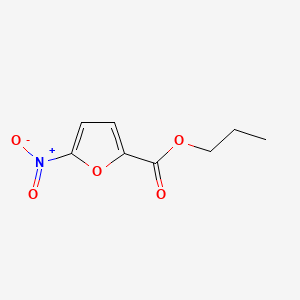
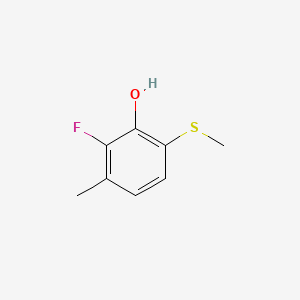
![N-[(3-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B14022746.png)
